![molecular formula C16H15F3N2OS B5508077 N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B5508077.png)
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a trifluoromethyl group attached to a pyridine ring, a sulfanyl group, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the trifluoromethyl and sulfanyl groups. Common synthetic routes may include:
Step 1: Formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.
Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or other suitable methods.
Step 3: Attachment of the sulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridine ring or other functional groups.
Substitution: The trifluoromethyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and sulfanyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: can be compared with other acetamides or compounds containing trifluoromethyl and sulfanyl groups.
N-(2,6-dimethylphenyl)acetamide: Lacks the trifluoromethyl and sulfanyl groups, resulting in different chemical properties.
2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: Lacks the dimethylphenyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-4-3-5-11(2)15(10)21-13(22)9-23-14-7-6-12(8-20-14)16(17,18)19/h3-8H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISDEGRCQMRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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